molecular formula C16H26N2O4 B15210503 4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid CAS No. 57068-90-3

4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid

Cat. No.: B15210503
CAS No.: 57068-90-3
M. Wt: 310.39 g/mol
InChI Key: DQWSTIDSZQGOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-methyl-1,3-oxazole ring and an octanoyl (C8 acyl) group.

Properties

CAS No.

57068-90-3

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

4-[(4-methyl-1,3-oxazol-2-yl)-octanoylamino]butanoic acid

InChI

InChI=1S/C16H26N2O4/c1-3-4-5-6-7-9-14(19)18(11-8-10-15(20)21)16-17-13(2)12-22-16/h12H,3-11H2,1-2H3,(H,20,21)

InChI Key

DQWSTIDSZQGOTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCCC(=O)O)C1=NC(=CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid typically involves the reaction of 4-methyloxazole with octanoyl chloride to form the intermediate 4-(N-(4-Methyloxazol-2-yl)octanamide). This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a butanoic acid core with several pharmacopeial substances, including bendamustine hydrochloride and its derivatives. Key differentiating factors include:

  • Substituent Groups: Acyl Chain: The octanoyl group (C8) contrasts with shorter or branched acyl chains in analogs. For example, 4-[(4-methyl-1,3-oxazol-2-yl)(2-methylpropanoyl)amino]butanoic acid (ChemRTP, 2020) features a 2-methylpropanoyl (isobutyryl, C4) group, which reduces lipophilicity compared to the C8 chain . Heterocyclic Moieties: The 4-methyl-1,3-oxazole ring differs from benzimidazole rings in bendamustine-related compounds, altering aromaticity and electronic properties .

Physicochemical Properties

Predicted or experimental properties of selected analogs are summarized below:

Compound Name Molecular Weight Key Substituents Acyl Chain Length LogP* (Predicted) Water Solubility*
4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid ~327.4 (calc.) 4-methyl-oxazole, octanoyl C8 ~3.8 Low
4-[(4-Methyl-1,3-oxazol-2-yl)(2-methylpropanoyl)amino]butanoic acid 242.3 (calc.) 4-methyl-oxazole, isobutyryl C4 ~1.9 Moderate
USP Bendamustine Hydrochloride 321.38 Benzimidazole, bis-hydroxyethyl N/A ~0.5 High
USP Bendamustine Related Compound C 295.77 Benzimidazole, chloroethyl N/A ~2.1 Low

*LogP and solubility estimates are based on structural analogs and computational predictions.

Key Observations:
  • Lipophilicity: The octanoyl chain in the target compound increases LogP significantly compared to analogs with shorter acyl chains (e.g., isobutyryl) or polar substituents (e.g., hydroxyethyl in bendamustine). This suggests reduced aqueous solubility but enhanced membrane permeability .

Pharmacopeial Standards and Testing

Bendamustine-related compounds undergo rigorous quality control, including:

  • Microbial Testing : Total aerobic microbial count ≤10³ CFU/g; molds/yeasts ≤10² CFU/g .
  • Endotoxin Limits : <0.5 USP endotoxin units/mg . These standards highlight the importance of purity and stability for structurally related pharmaceuticals, which may extend to the target compound during development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.